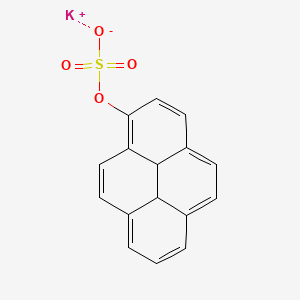
1-Pyrenyl Potassium Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is commonly used in medical, environmental, and industrial research. The compound’s unique structure and properties make it a valuable tool in scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyrenyl Potassium Sulfate can be synthesized through the reaction of pyrene with potassium sulfate under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The industrial methods are designed to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structure and the presence of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrene-based hydrocarbons .
Aplicaciones Científicas De Investigación
1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is utilized in studies related to cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts.
Mecanismo De Acción
The mechanism by which 1-Pyrenyl Potassium Sulfate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ability to form stable complexes with metals makes it a valuable tool in catalysis and material science .
Comparación Con Compuestos Similares
1-Pyrenyl-d9 Potassium Sulfate: A deuterated version of 1-Pyrenyl Potassium Sulfate, used in isotopic labeling studies.
Potassium Sulfate: A simpler compound used in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of pyrene’s aromatic properties and the sulfate group’s reactivity. This combination allows for diverse applications in research and industry, making it a versatile and valuable compound.
Propiedades
Fórmula molecular |
C16H11KO4S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
potassium;10b,10c-dihydropyren-1-yl sulfate |
InChI |
InChI=1S/C16H12O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
DEDJUIFQCUYLDF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=CC=C3C=CC(=C4C3C2C(=C1)C=C4)OS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
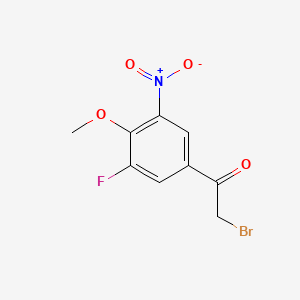
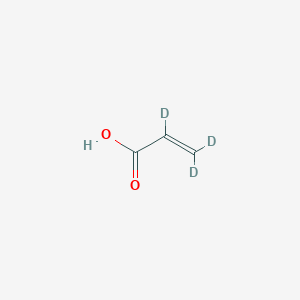
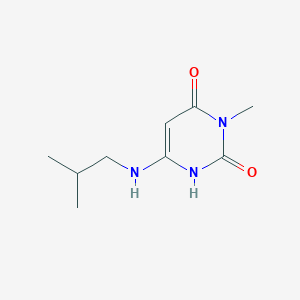
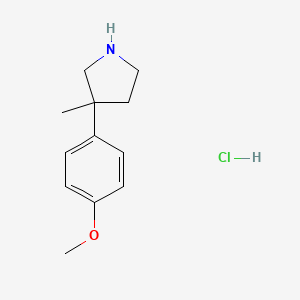
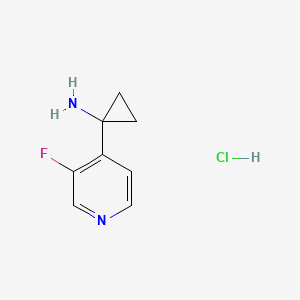
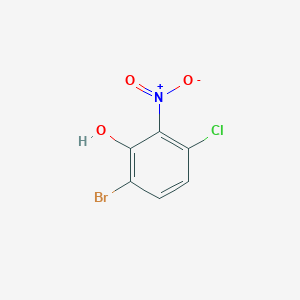
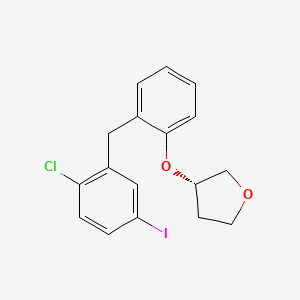
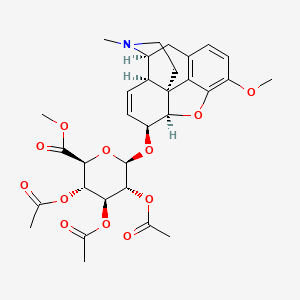
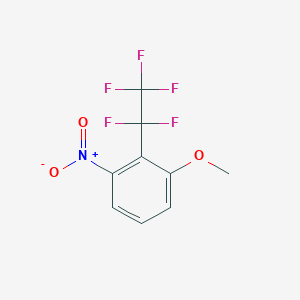
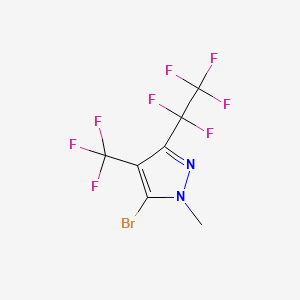
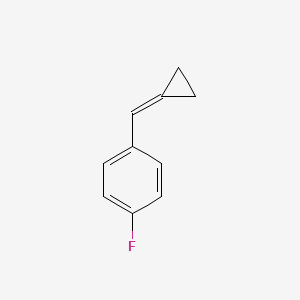
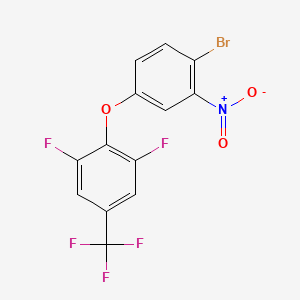
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
